7-Deaza-7-aminomethyl-guanine
Overview
Description
7-Deaza-7-Aminomethyl-Guanine is a modified nucleoside that belongs to the class of organic compounds known as pyrrolo[2,3-d]pyrimidines. These compounds are characterized by a pyrrolo[2,3-d]pyrimidine ring system, which is an aromatic heteropolycyclic structure.
Preparation Methods
The synthesis of 7-Deaza-7-Aminomethyl-Guanine involves multiple steps. One common synthetic route includes the use of guanine as a starting material. The process typically involves the introduction of an aminomethyl group at the 7-position of the guanine molecule. This can be achieved through a series of chemical reactions, including nucleophilic substitution and amination reactions. The reaction conditions often require the use of specific reagents such as dithiothreitol, isopropyl-β-d-thiogalactopyranoside, and various catalysts .
These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and improved purification techniques to increase yield and reduce production costs .
Chemical Reactions Analysis
7-Deaza-7-Aminomethyl-Guanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Deaza-7-Aminomethyl-Guanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various nucleoside analogs and modified nucleic acids.
Biology: This compound is involved in the study of nucleic acid modifications and their effects on genetic expression and stability.
Industry: It is used in the production of specialized nucleic acid-based materials for diagnostic and therapeutic purposes
Mechanism of Action
The mechanism of action of 7-Deaza-7-Aminomethyl-Guanine involves its incorporation into nucleic acids, where it can replace guanine residues. This incorporation can affect the stability and function of the nucleic acids, leading to changes in genetic expression and cellular processes. The compound interacts with various molecular targets, including enzymes involved in nucleic acid metabolism, such as tRNA-guanine transglycosylase .
Comparison with Similar Compounds
7-Deaza-7-Aminomethyl-Guanine is unique compared to other similar compounds due to its specific structural modifications. Similar compounds include:
7-Deazaguanine: Lacks the aminomethyl group at the 7-position.
7-Cyano-7-Deazaguanine: Contains a cyano group instead of an aminomethyl group.
7-Amido-7-Deazaguanine: Has an amido group at the 7-position.
These structural differences result in varying chemical properties and biological activities, making this compound a distinct and valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-amino-5-(aminomethyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,1,8H2,(H4,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYMBLGOKYDGLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(NC2=O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301343549 | |
Record name | 7-Aminomethyl-7-carbaguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301343549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-Aminomethyl-7-carbaguanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011690 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69251-45-2 | |
Record name | 7-Aminomethyl-7-carbaguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301343549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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